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molecular formula C8H12N2O2<br>C8H12N2O2<br>OCN-(CH2)6-NCO B165251 Hexamethylenediisocyanate CAS No. 822-06-0

Hexamethylenediisocyanate

Cat. No. B165251
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06126860

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].C1([NH2:19])CCCCC1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7]

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred at 100° C. for one hour while nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled
ADDITION
Type
ADDITION
Details
subsequently 2.9 g of the carbodiimidization catalyst was added
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours
Duration
30 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=C=N
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06126860

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].C1([NH2:19])CCCCC1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7]

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred at 100° C. for one hour while nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled
ADDITION
Type
ADDITION
Details
subsequently 2.9 g of the carbodiimidization catalyst was added
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours
Duration
30 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=C=N
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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